molecular formula C8H8ClN3 B1365291 8-Chloro-2-ethylimidazo[1,2-a]pyrazine CAS No. 391954-17-9

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Cat. No. B1365291
CAS RN: 391954-17-9
M. Wt: 181.62 g/mol
InChI Key: VLICETQWBPEXNS-UHFFFAOYSA-N
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Description

8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CEIP) is an aromatic heterocyclic compound belonging to the pyrazine family. It is a colorless, volatile liquid with a strong, pungent odor. CEIP is an important intermediate in the synthesis of various pharmaceuticals and dyes. It is also used as a flavoring agent in food and beverages. CEIP has been studied extensively due to its potential therapeutic applications and its ability to interact with various biological molecules. In

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile scaffold in organic synthesis and drug development. It can be used to create various derivatives that have potential applications in medicinal chemistry .

Antimicrobial Evaluation

Derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their antimicrobial properties, indicating potential use in developing new antimicrobial agents .

Tuberculosis Treatment

Research has explored substituents at C2 and C6 positions of imidazo[1,2-a]pyridine analogues, which include structures similar to 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. These studies have found compounds with improved potency against tuberculosis .

properties

IUPAC Name

8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICETQWBPEXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477044
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

CAS RN

391954-17-9
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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